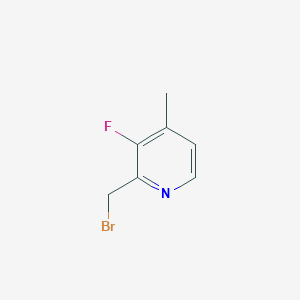![molecular formula C14H19FN2O2 B8609100 4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid](/img/structure/B8609100.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid is an organic compound with a complex structure that includes a fluorophenyl group and a piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid typically involves multiple stepsThe reaction conditions often require an inert atmosphere, such as nitrogen, and the use of organic solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)butyric acid: Shares the fluorophenyl group but lacks the piperazinyl moiety.
1-Bis(4-fluorophenyl)methyl piperazine: Contains a similar piperazine structure but differs in the attached groups.
4- (4- (Bis (4-fluorophenyl)methyl)piperazin-1-yl)aniline: Another related compound with a different functional group arrangement.
Uniqueness
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid is unique due to its combination of a fluorophenyl group and a piperazinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H19FN2O2 |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C14H19FN2O2/c15-12-3-5-13(6-4-12)17-10-8-16(9-11-17)7-1-2-14(18)19/h3-6H,1-2,7-11H2,(H,18,19) |
InChI Key |
GANNFTQFVSIZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



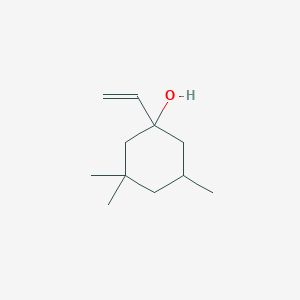


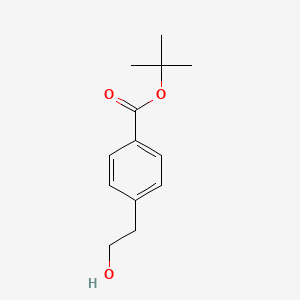
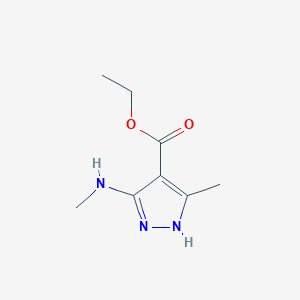
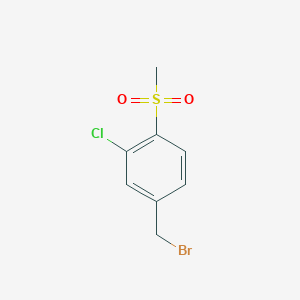
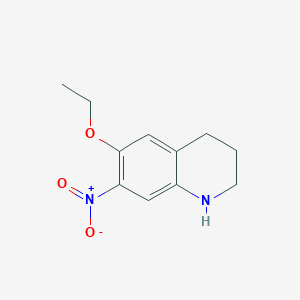


![2,6-Di-tert-butyl-4-[2-(methanesulfinyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8609085.png)
![(6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8609086.png)
